2,2'-Sulfanediylbis(5-nitrothiophene)
Description
Contextualization of Nitrothiophenes within Heterocyclic Chemistry
Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. msu.edurdd.edu.iq These compounds are ubiquitous in nature and form the basis for a vast number of pharmaceuticals, agrochemicals, and advanced materials. rdd.edu.iqresearchgate.net Within this class, five-membered aromatic heterocycles like pyrrole, furan (B31954), and thiophene (B33073) are of fundamental importance. rdd.edu.iq Thiophene, a five-membered ring containing one sulfur atom, is a common structural motif in many pharmacologically active compounds and organic electronic materials. researchgate.netderpharmachemica.com
The introduction of a nitro group (NO₂) onto the thiophene ring dramatically alters its chemical reactivity and electronic properties. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity makes nitrothiophenes, such as 2-nitrothiophene, valuable and versatile intermediates in organic synthesis. They serve as key building blocks for a diverse range of more complex molecules, including bioactive compounds and materials for organic light-emitting diodes (OLEDs) and conductive polymers. The synthesis of nitrothiophenes can be achieved through various methods, including the direct nitration of thiophene, which often yields a mixture of isomers requiring separation.
| Property | Thiophene | Furan | Pyrrole |
|---|---|---|---|
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) |
| Formula | C₄H₄S | C₄H₄O | C₄H₄NH |
| Aromaticity | High | Moderate | High |
| Reactivity in Electrophilic Substitution | Less reactive than furan and pyrrole, but more reactive than benzene. msu.edu | More reactive than thiophene. msu.edu | Very high reactivity. msu.edu |
Significance of Sulfur-Bridged Thiophene Architectures in Molecular Design
Connecting two or more molecular units with a specific linker, or bridge, is a powerful strategy in molecular design to create molecules with emergent properties. The use of a heteroatom, particularly sulfur, as a bridge in π-conjugated systems offers distinct advantages over simple carbon-based linkers. nih.gov A sulfur bridge (sulfide, -S-) can effectively mediate electronic communication between the connected units. rsc.org The sulfide (B99878) bridge can enforce spatial proximity between the subunits, which allows for strong electronic coupling. rsc.org
| Sulfur Bridge Oxidation State | General Influence on Electronic Properties | Potential Application Area |
|---|---|---|
| Sulfide (-S-) | Promotes strong electronic coupling between linked units. rsc.org | Conductive polymers, molecular wires. |
| Sulfoxide (B87167) (-SO-) | Intermediate electronic effects, introduces asymmetry. | Non-linear optics, sensor design. |
| Sulfone (-SO₂-) | Acts as an electronic insulator, disrupting conjugation between units. rsc.org | Luminescent materials, host materials for OLEDs. |
Current Research Landscape and Emerging Trends for 2,2'-Sulfanediylbis(5-nitrothiophene) and Analogues
While specific research focusing exclusively on 2,2'-Sulfanediylbis(5-nitrothiophene) is not extensively documented in publicly available literature, the research trends for its constituent parts—nitrothiophenes and sulfur-bridged aromatics—provide a clear indication of its potential areas of application. The combination of two nitro-activated thiophene rings connected by a tunable sulfur bridge suggests that this compound and its analogues are promising candidates for investigation in several cutting-edge fields.
One major trend is in the field of materials science . Sulfur-containing heterocycles are widely used in the development of organic semiconductors for applications like OLEDs and organic field-effect transistors. nih.gov The ability to tune the electronic properties through the sulfur bridge oxidation state is a significant advantage in creating novel photofunctional materials. rsc.org Furthermore, nitroaromatic compounds are being explored for their unique electronic properties. Therefore, molecules like 2,2'-Sulfanediylbis(5-nitrothiophene) could be investigated as components in advanced electronic or optoelectronic devices.
Another significant area of research is in medicinal chemistry and chemical biology . Nitroaromatic compounds are a well-established class of bioreductive prodrugs that can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. mdpi.com The nitro group can be reduced by cellular reductases to generate cytotoxic species. The design of novel hypoxia-activated prodrugs is an active area of cancer research. mdpi.com Analogues of 2,2'-Sulfanediylbis(5-nitrothiophene), which possess two reducible nitro groups, could be explored as potential candidates for such therapeutic strategies.
| Research Area | Relevant Properties of Bis(nitrothiophene) Analogues | Potential Application |
|---|---|---|
| Materials Science | π-conjugated system, tunable electronics via sulfur bridge. nih.govrsc.org | Organic semiconductors, components for OLEDs, photofunctional materials. nih.gov |
| Medicinal Chemistry | Presence of bioreducible nitro groups. mdpi.com | Hypoxia-activated prodrugs for cancer therapy. mdpi.com |
| Synthetic Chemistry | Activated rings for nucleophilic substitution. | Versatile building block for more complex functional molecules. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79929-21-8 |
|---|---|
Molecular Formula |
C8H4N2O4S3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-nitro-5-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-7(15-5)17-8-4-2-6(16-8)10(13)14/h1-4H |
InChI Key |
LHGZKGXXVBQKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)SC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Bis Nitrothiophene Systems
Established Synthetic Pathways Towards 2,2'-Sulfanediylbis(5-nitrothiophene)
The primary and most established method for synthesizing 2,2'-Sulfanediylbis(5-nitrothiophene) involves the nucleophilic aromatic substitution reaction of a 2-halo-5-nitrothiophene with a sulfur source. The most common precursor is 2-bromo-5-nitrothiophene, which is commercially available or can be synthesized, reacting with a sulfide (B99878) reagent like sodium sulfide.
The general reaction scheme is as follows:
2-Halo-5-nitrothiophene + Na₂S → 2,2'-Sulfanediylbis(5-nitrothiophene) + 2 Na(Halide)
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the substitution reaction. The temperature and reaction time are critical parameters that are optimized to maximize the yield and minimize the formation of byproducts.
Another established pathway involves the reaction of 2-lithio-5-nitrothiophene, generated in situ from a 2-halo-5-nitrothiophene and an organolithium reagent, with a sulfur transfer agent. However, this method is often less preferred due to the potential instability of the nitrated organolithium intermediate.
Design and Chemical Transformations of Key Precursors in Dinitrodithiophene Synthesis
The synthesis of bis(nitrothiophene) systems is fundamentally dependent on the availability and reactivity of key precursors, primarily halogenated nitrothiophenes.
Key Precursors and their Synthesis:
2-Bromo-5-nitrothiophene: This is a crucial starting material. It is typically prepared by the nitration of 2-bromothiophene. The nitration is a regioselective process, with the nitro group predominantly directed to the 5-position due to the electronic effects of the bromine atom and the thiophene (B33073) ring.
2-Chloro-5-nitrothiophene: Similar to its bromo-analog, this precursor is synthesized via the nitration of 2-chlorothiophene. It can also be used in nucleophilic substitution reactions.
Thiophene: The ultimate precursor for many of these compounds is thiophene itself. Nitration of thiophene can lead to 2-nitrothiophene, which can then be halogenated, though direct nitration of halogenated thiophenes is often more straightforward for achieving the desired isomer. researchgate.net
Chemical Transformations of Precursors:
The halogen atom in 2-halo-5-nitrothiophenes is the primary site for chemical transformation. It is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position. Besides reaction with sulfide ions to form the target compound, these precursors can undergo a variety of other transformations, demonstrating their versatility in the synthesis of other thiophene derivatives. For instance, they can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. nih.gov
A novel synthetic route to 2-nitrothiophenes has been developed using a tandem Henry reaction and nucleophilic substitution of nitromethane (B149229) with 3-thiocyanatopropenals. researchgate.net This demonstrates alternative strategies for the formation of the core nitrothiophene structure.
Strategies for Regioselective Synthesis and Isomer Control in Dithiophene Derivative Formation
Regioselectivity is paramount in the synthesis of dithiophene derivatives to ensure the correct connectivity between the thiophene rings and the desired positioning of substituents. In the case of 2,2'-Sulfanediylbis(5-nitrothiophene), the goal is to achieve the 2,2'-linkage through the sulfur atom and have the nitro groups at the 5 and 5' positions.
Strategies for Isomer Control:
Directed Halogenation and Nitration: The control of isomer formation begins with the synthesis of the precursors. The halogenation and nitration of thiophene and its derivatives are directed by the existing substituents. Understanding these directing effects is crucial for obtaining the desired 2,5-substituted pattern.
Metal-Catalyzed Cross-Coupling Reactions: For creating C-C linked dithiophenes, metal-catalyzed reactions are a powerful tool for regioselective synthesis. bohrium.com While not directly applicable to the sulfide linkage, the principles of using directing groups and specific catalysts can inform strategies for other complex dithiophene systems.
Photocyclization Pathways: In the synthesis of more complex fused thiophene systems like thiahelicenes, understanding the photocyclization pathways of precursors such as styrylthiophenes is critical for predicting and controlling the regiochemical outcome. acs.orgnih.gov The position of the sulfur atom significantly influences the electronic properties of the resulting molecule. acs.orgnih.gov
Purification of Isomers: When reactions are not perfectly regioselective, the separation of isomers becomes a critical final step. The distinct physical properties of different isomers can allow for their separation by techniques such as chromatography or crystallization. The presence of mixed isomers can negatively impact the performance of materials in applications like field-effect transistors. researchgate.net
Advancements in Reaction Efficiency, Yield Optimization, and Green Chemistry Protocols
Modern synthetic chemistry places a strong emphasis on improving reaction efficiency, maximizing yields, and adhering to the principles of green chemistry.
Efficiency and Yield Optimization:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of thiophene oligomers, such as in Suzuki coupling reactions. acs.org This technology offers a rapid and efficient alternative to conventional heating methods.
Catalyst Selection: In metal-catalyzed reactions for forming thiophene-based polymers, the choice of catalyst, such as nickel or palladium-based systems, is critical for controlling the regioregularity and achieving high yields. rsc.org
Green Chemistry Protocols:
Environmentally Benign Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives. For example, the use of ethanol (B145695) as a solvent in the synthesis of halogenated thiophenes represents a more environmentally friendly approach. nih.govnih.gov Research has also demonstrated the use of industrial wastewater as a medium for Pd-catalyzed C-H arylation of thiophene derivatives, significantly improving the sustainability of the process. rsc.org
Atom Economy: Synthetic strategies are being developed to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. One-pot procedures and multicomponent reactions are examples of approaches that improve atom economy in the synthesis of thiophene derivatives. bohrium.com
Energy Efficiency: As mentioned, microwave-assisted synthesis not only improves yields but also enhances energy efficiency by reducing reaction times. acs.org
Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, a broader goal in green chemistry is the use of starting materials derived from renewable bio-feedstocks. rsc.org
The application of these principles to the synthesis of 2,2'-Sulfanediylbis(5-nitrothiophene) could involve exploring microwave-assisted reactions, screening for more environmentally friendly solvents, and optimizing reaction conditions to reduce energy consumption and waste generation.
Chemical Reactivity and Mechanistic Studies of 2,2 Sulfanediylbis 5 Nitrothiophene
Investigation of Electron Transfer Processes and Redox Behavior of the Nitro and Sulfanediyl Moieties
The electrochemical behavior of 2,2'-Sulfanediylbis(5-nitrothiophene) is governed by the redox-active nitro groups and, to a lesser extent, the sulfanediyl bridge. The nitroaromatic systems are well-known for their ability to undergo reversible one-electron reduction to form stable radical anions. In the case of 2,2'-Sulfanediylbis(5-nitrothiophene), the presence of two nitro groups is expected to lead to a multi-step reduction process.
The formation of a nitro radical anion is a key step that dictates the subsequent chemical pathways. This intermediate can undergo further reduction at more negative potentials. The interaction between the two nitro groups through the sulfanediyl bridge may influence the reduction potentials. If the electronic communication between the two thiophene (B33073) rings is significant, the reduction of the second nitro group might be affected by the presence of the radical anion on the first ring.
Exploration of Substitution Reactions and Aromatic Transformations on the Thiophene Rings
The thiophene rings in 2,2'-Sulfanediylbis(5-nitrothiophene) are highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro groups in the para-like position (position 5) relative to the sulfanediyl substituent (position 2). nih.gov This activation facilitates the displacement of a suitable leaving group on the thiophene ring by a nucleophile.
However, in 2,2'-Sulfanediylbis(5-nitrothiophene) itself, there are no conventional leaving groups attached to the thiophene rings other than hydrogen atoms. Therefore, direct SNAr reactions are not the primary reaction pathway. Instead, the reactivity is more likely to involve transformations of the nitro groups or reactions that proceed via different mechanisms, such as radical substitutions.
Studies on related 5-nitrothienyl derivatives have shown that they can undergo SRN1 (radical-nucleophilic substitution) reactions. murdoch.edu.au This type of mechanism involves the formation of a radical anion intermediate, followed by the loss of a leaving group (which could be the nitro group itself under certain conditions) and subsequent reaction with a nucleophile.
Elucidation of Reaction Pathways and Identification of Intermediate Species
Detailed experimental studies elucidating the specific reaction pathways and identifying intermediate species for reactions involving 2,2'-Sulfanediylbis(5-nitrothiophene) are scarce. However, based on the known chemistry of nitrothiophenes, several potential pathways can be postulated for its transformations.
For instance, in reactions with strong nucleophiles, the formation of a Meisenheimer complex is a plausible intermediate in an SNAr-type process, should a suitable leaving group be present on the ring. wikipedia.org For 2,2'-Sulfanediylbis(5-nitrothiophene), the initial interaction with a nucleophile would likely involve the formation of a radical anion, as discussed in the context of its redox behavior. This radical anion is a key intermediate that can dictate the subsequent reaction course.
Mechanistic Insights into the Formation and Reactivity of Functionalized Derivatives
The synthesis of 2,2'-Sulfanediylbis(5-nitrothiophene) itself provides insight into potential reaction mechanisms. It can be prepared from the reaction of a 2-halo-5-nitrothiophene with a sulfur source. The mechanism of this formation likely proceeds through a nucleophilic aromatic substitution where the sulfur nucleophile displaces the halide.
The reactivity of functionalized derivatives of 2,2'-Sulfanediylbis(5-nitrothiophene) would be highly dependent on the nature and position of the additional functional groups. For example, the introduction of a good leaving group, such as a halogen, at the 3- or 4-position of the thiophene rings would render the molecule susceptible to SNAr reactions with various nucleophiles. The kinetics and mechanism of such reactions would be influenced by the electronic effects of the existing substituents.
Comparative Reactivity Analysis with Monomeric Nitrothiophenes and Other Dithiophenes
In comparison to other dithiophenes without the nitro groups, the reactivity of 2,2'-Sulfanediylbis(5-nitrothiophene) is significantly different. The nitro groups dominate the electronic properties, making the thiophene rings highly electron-deficient and prone to nucleophilic attack, whereas unsubstituted dithienyl sulfides would be more susceptible to electrophilic substitution.
The nature of the bridging atom also plays a crucial role. The sulfanediyl bridge in 2,2'-Sulfanediylbis(5-nitrothiophene) allows for electronic communication between the two rings, which can influence the reactivity of one ring based on the transformations occurring on the other. This is in contrast to dithiophenes linked by an insulating alkyl chain, for example.
In Diels-Alder reactions, a comparative study between nitrothiophenes and nitroselenophenes has shown different behaviors, with nitrothiophenes reacting via a Hetero Diels-Alder pathway. sciforum.net This suggests that the nitro group in 2,2'-Sulfanediylbis(5-nitrothiophene) would likely direct its cycloaddition reactivity in a similar manner, which may differ from non-nitrated dithiophenes.
Advanced Spectroscopic Characterization for Molecular and Solid State Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2,2'-Sulfanediylbis(5-nitrothiophene), a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 2,2'-Sulfanediylbis(5-nitrothiophene) is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) rings. Due to the symmetrical nature of the molecule, the two thiophene rings are chemically equivalent. Within each ring, the protons at the 3 and 4 positions are chemically distinct. The strong electron-withdrawing effect of the nitro group at the 5-position would significantly deshield the proton at the 4-position, causing its resonance to appear at a higher chemical shift (further downfield). The proton at the 3-position would be less affected and thus appear at a relatively lower chemical shift. The coupling between these two adjacent protons would result in a characteristic doublet for each signal.
The ¹³C NMR spectrum provides information on the carbon framework. For 2,2'-Sulfanediylbis(5-nitrothiophene), distinct resonances are expected for each of the four unique carbon atoms in the thiophene ring. The carbon atom bonded to the nitro group (C5) and the carbon atom bonded to the sulfur bridge (C2) would be significantly influenced by these heteroatoms, leading to characteristic chemical shifts. The remaining two carbons (C3 and C4) would also exhibit unique resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Sulfanediylbis(5-nitrothiophene) (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-3, H-3' | ~7.3-7.5 | Doublet |
| ¹H | H-4, H-4' | ~8.0-8.2 | Doublet |
| ¹³C | C-2, C-2' | ~140-145 | Singlet |
| ¹³C | C-3, C-3' | ~125-130 | Singlet |
| ¹³C | C-4, C-4' | ~128-133 | Singlet |
| ¹³C | C-5, C-5' | ~150-155 | Singlet |
To confirm the assignments from 1D NMR and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy) would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom (H-3 with C-3, and H-4 with C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms and the preferred conformation of the molecule around the central sulfur bridge.
Utilization of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 2,2'-Sulfanediylbis(5-nitrothiophene) would be dominated by strong absorption bands characteristic of the nitro group (NO₂). Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Vibrations associated with the thiophene ring, such as C-H stretching, C=C stretching, and ring breathing modes, would also be present. The C-S bond stretching vibrations typically appear in the fingerprint region and can be harder to assign definitively.
Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, would complement the IR data. It would be especially useful for observing the C-S-C symmetric stretching vibration of the sulfide (B99878) bridge and the symmetric vibrations of the thiophene rings.
Table 2: Characteristic Vibrational Frequencies for 2,2'-Sulfanediylbis(5-nitrothiophene)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H stretching (aromatic) | 3000-3100 | IR, Raman |
| NO₂ asymmetric stretching | 1500-1560 | IR |
| C=C stretching (thiophene ring) | 1400-1500 | IR, Raman |
| NO₂ symmetric stretching | 1300-1370 | IR |
| C-S stretching (thiophene ring) | 600-800 | IR, Raman |
| C-S-C stretching (sulfide bridge) | 600-700 | Raman |
Analysis through Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2,2'-Sulfanediylbis(5-nitrothiophene) is expected to show strong absorption bands due to π → π* transitions within the conjugated system of the nitrothiophene rings. The presence of the sulfur bridge connecting the two rings can also influence the electronic structure and the position of the absorption maxima (λ_max). The strong electron-withdrawing nitro groups are known to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted thiophene.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of nitro groups often quenches fluorescence due to efficient non-radiative decay pathways. Therefore, 2,2'-Sulfanediylbis(5-nitrothiophene) might exhibit weak or no fluorescence.
Mass Spectrometric Approaches for Molecular Fragmentation Patterns and High-Resolution Mass Determination
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.
Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.
Electron Ionization (EI) is a harder ionization technique that would cause the molecule to fragment in a predictable manner. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways for 2,2'-Sulfanediylbis(5-nitrothiophene) would include cleavage of the C-S bonds of the sulfide bridge and loss of the nitro groups (as NO or NO₂).
X-ray Crystallography for Precise Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 2,2'-Sulfanediylbis(5-nitrothiophene) can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would reveal the conformation of the molecule, including the dihedral angle between the two thiophene rings, and would provide information about intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the crystal packing. This data is invaluable for understanding the solid-state properties of the material.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct an electron density map of the molecule. From this map, the absolute configuration and the arrangement of molecules within the crystal lattice, known as molecular packing, can be determined. Understanding the molecular packing is crucial as it influences the material's bulk properties, including its melting point, solubility, and mechanical strength.
Illustrative Crystallographic Data for an Organic Compound:
| Parameter | Illustrative Value |
| Empirical formula | C8H4N2O4S3 |
| Formula weight | 288.32 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.965 |
Note: The data in this table is illustrative for a generic organic compound and does not represent experimentally determined values for 2,2'-Sulfanediylbis(5-nitrothiophene).
Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism
While single-crystal XRD requires a well-formed single crystal, powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials or powders. researchgate.net In the context of 2,2'-Sulfanediylbis(5-nitrothiophene), PXRD is instrumental in identifying the crystalline phase of a bulk sample and detecting the presence of different crystalline forms, a phenomenon known as polymorphism.
Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to significant variations in their physical and chemical properties. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for each crystalline phase. By comparing the experimental PXRD pattern of a sample to a database of known patterns or to a pattern calculated from single-crystal data, the crystalline phase can be unequivocally identified. Furthermore, the presence of peaks corresponding to different polymorphs can reveal the polymorphic purity of a sample.
Illustrative Powder X-ray Diffraction Peak List:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 28.3 | 3.15 | 30 |
Note: This table represents an illustrative set of PXRD peaks and does not correspond to experimentally measured data for 2,2'-Sulfanediylbis(5-nitrothiophene).
Other Advanced Spectroscopic and Diffraction Techniques for Material Characterization
Beyond the foundational X-ray diffraction techniques, a suite of other advanced spectroscopic methods can provide further insights into the material characteristics of 2,2'-Sulfanediylbis(5-nitrothiophene). researchgate.net These techniques probe various aspects of the compound's structure and dynamics, offering a more complete picture of its material properties.
For instance, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can be used to study the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N) within the solid material, providing information about molecular conformation and packing, especially in cases where single crystals are not available. Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are sensitive to the vibrational modes of the molecule and can be used to identify functional groups and study intermolecular interactions within the crystal lattice.
Thermal analysis techniques, like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are also crucial for characterizing the thermal stability, melting point, and phase transitions of the compound. These methods, when used in conjunction with diffraction data, provide a comprehensive understanding of the material's solid-state behavior.
Computational Chemistry and Theoretical Investigations of 2,2 Sulfanediylbis 5 Nitrothiophene
Electronic Structure Calculations and Molecular Orbital Theory (e.g., Density Functional Theory - DFT)
No published studies employing Density Functional Theory (DFT) or other molecular orbital theories to specifically calculate the electronic structure of 2,2'-Sulfanediylbis(5-nitrothiophene) were found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and molecular electrostatic potential, which are crucial for understanding its reactivity and properties.
Conformational Analysis and Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
There is no available research detailing the conformational analysis of 2,2'-Sulfanediylbis(5-nitrothiophene). A computational study in this area would investigate the molecule's preferred three-dimensional shapes, the energy barriers between different conformers, and the potential for intermolecular interactions. While the presence of nitro groups and thiophene (B33073) rings suggests the possibility of π-π stacking and other non-covalent interactions, specific computational predictions and analyses for this compound have not been reported.
Simulation and Prediction of Spectroscopic Properties
No computational studies aimed at simulating and predicting the spectroscopic properties (such as IR, Raman, NMR, or UV-Vis spectra) of 2,2'-Sulfanediylbis(5-nitrothiophene) could be located. These simulations, often performed using methods like DFT and Time-Dependent DFT (TD-DFT), are vital for interpreting experimental spectra and understanding the relationship between the molecule's structure and its spectroscopic signatures.
Quantitative Structure-Property and Structure-Activity Relationship (QSPR/QSAR) Studies
No Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies for 2,2'-Sulfanediylbis(5-nitrothiophene) have been published. QSPR/QSAR models are used to predict the properties and biological activities of chemical compounds based on their molecular structure. The development of such models requires a dataset of related compounds with known properties or activities, which does not appear to be available for this specific molecule.
Derivatization, Functionalization, and Structure Activity Relationships
Synthesis of Analogues and Substituted Derivatives
Several methods have been developed for the synthesis of substituted thiophene (B33073) derivatives, which can be adapted for the modification of 2,2'-Sulfanediylbis(5-nitrothiophene). These include traditional methods like the Paal–Knorr and Gewald reactions, as well as more modern techniques. nih.gov For example, copper-catalyzed reactions have been employed for the regioselective synthesis of substituted thiophenes from haloalkynes. nih.gov Another approach involves the use of multicomponent reactions (MCRs), which allow for the synthesis of complex thiophene derivatives in a single step from simple starting materials. nih.gov
Design Principles for Modulating Chemical Reactivity and Electronic Properties
The functionalization of 2,2'-Sulfanediylbis(5-nitrothiophene) is guided by principles aimed at fine-tuning its chemical reactivity and electronic landscape. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electron density distribution within the molecule. For example, the presence of nitro groups already imparts a degree of electron deficiency to the thiophene rings. Further substitution can either enhance or mitigate this effect.
Computational methods, such as semi-empirical and ab initio molecular orbital calculations, are valuable tools for predicting how different functional groups will influence the electronic properties of the molecule. nih.gov These calculations can provide insights into parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical in determining the molecule's reactivity and potential for engaging in specific chemical interactions. nih.govresearchgate.net
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 2,2'-Sulfanediylbis(5-nitrothiophene) and its derivatives correlates with their functional performance. These studies systematically evaluate the impact of different substituents and their positions on the thiophene rings.
For a series of biologically active 2-nitrothiophenes, multi-linear regression analysis has shown a correlation between their experimental activity and calculated properties such as HOMO energies and total atomic charges. nih.govresearchgate.net For instance, the presence and position of additional nitro groups can significantly affect the biological activity of nitrothiophene derivatives. nih.govresearchgate.net SAR studies have also been instrumental in the development of thiophene-based compounds for various applications. For example, the synthesis and SAR of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25 have been described, highlighting the importance of specific structural features for biological activity. nih.gov
The following table summarizes key findings from SAR studies on nitrothiophene derivatives:
| Structural Modification | Impact on Properties/Activity | Reference |
| Introduction of additional nitro group at the 3-position | Significant effect on biological activity | nih.govresearchgate.net |
| Substitution with 2-chloro or 2-bromo groups in 3,5-dinitrothiophenes | Predicted to show the highest activity against certain bacteria | nih.gov |
| Presence of a sulfonamide group at the 2-position of a 4-(1,3-benzothiazol-2-yl)thiophene | Moderate inhibitory potency against cyclin-dependent kinase 5 (cdk5) | nih.gov |
Formation of Co-crystals, Supramolecular Assemblies, and Host-Guest Systems
The ability of 2,2'-Sulfanediylbis(5-nitrothiophene) and its derivatives to form co-crystals, supramolecular assemblies, and host-guest systems is an area of growing interest. These complex structures are formed through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The formation of such assemblies can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability.
The design of co-crystals involves selecting a suitable co-former that can interact with the target molecule through specific non-covalent interactions. The resulting crystalline structure can exhibit properties that are distinct from those of the individual components. While specific studies on the co-crystallization of 2,2'-Sulfanediylbis(5-nitrothiophene) are not extensively detailed in the provided context, the principles of crystal engineering are broadly applicable to thiophene-containing molecules. The understanding of intermolecular interactions is key to designing and synthesizing novel supramolecular structures with tailored properties.
Based on a comprehensive search of available scientific literature, there is no information regarding the polymerization or application of the specific chemical compound "2,2'-Sulfanediylbis(5-nitrothiophene)" in the field of advanced materials. Research on thiophene-based polymers is extensive; however, this particular derivative does not appear in studies related to monomer design, polymerization strategies, or its integration into π-conjugated polymer systems for organic electronics and optoelectronic devices.
Therefore, it is not possible to generate an article on "2,2'-Sulfanediylbis(5-nitrothiophene)" that adheres to the provided outline, as the foundational research and data necessary to discuss its role in polymerization and advanced materials applications are not present in the public domain.
Future Directions and Interdisciplinary Research Opportunities
Emerging Synthetic Methodologies and Catalytic Approaches for Complex Thiophene (B33073) Derivatives
The synthesis of structurally complex thiophenes is moving beyond traditional condensation reactions toward more efficient, selective, and sustainable methods. nih.govnih.gov For a molecule like 2,2'-Sulfanediylbis(5-nitrothiophene), future synthetic strategies will likely focus on precision and the introduction of diverse functionalities.
Catalytic C-H Functionalization: A significant advancement lies in the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. nih.gov Palladium/norbornene (Pd/NBE) cooperative catalysis, for example, has emerged as a powerful tool for the direct vicinal difunctionalization of thiophene rings. nih.govacs.org This methodology could be adapted to introduce additional substituents onto the thiophene rings of the core structure, rapidly increasing molecular complexity.
Asymmetric Catalysis: The development of chiral thiophene derivatives is crucial for applications in pharmacology and materials science. rsc.orgrsc.org Catalytic asymmetric dearomatization (CADA) and other functionalization strategies are being developed to create stereogenic centers with high enantioselectivity. rsc.orgrsc.orgresearchgate.net While 2,2'-Sulfanediylbis(5-nitrothiophene) itself is achiral, these asymmetric methods could be employed to synthesize chiral analogs, potentially leading to materials with unique chiroptical properties or drugs with improved therapeutic profiles.
Metal-Catalyzed Cross-Coupling and Annulation: Metal-catalyzed reactions remain a cornerstone of modern synthesis. nih.gov Copper- and rhodium-catalyzed reactions, for instance, are used for [4+1] or [3+2] annulation strategies to construct the thiophene ring itself with high regioselectivity. nih.govbohrium.com Such approaches could be envisioned for novel syntheses of the dinitro-dithienyl sulfide (B99878) backbone from different precursors.
Flow Chemistry and Photochemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be hazardous. Photochemical methods provide alternative, mild reaction pathways for generating reactive intermediates, enabling new types of transformations on the thiophene ring.
Green Synthetic Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. benthamscience.com This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and multicomponent reactions (MCRs) that increase efficiency by combining several steps into a single operation. nih.govbenthamscience.com Future syntheses of 2,2'-Sulfanediylbis(5-nitrothiophene) and its derivatives will likely incorporate these green chemistry principles.
| Methodology | Description | Key Advantages | Potential Application for 2,2'-Sulfanediylbis(5-nitrothiophene) Analogs | References |
|---|---|---|---|---|
| Pd/NBE Cooperative Catalysis | Direct, site-selective functionalization of two adjacent C-H bonds on the thiophene ring. | High efficiency, excellent regioselectivity, reduces need for pre-functionalization. | Introduction of additional functional groups to the thiophene core. | nih.govacs.org |
| Asymmetric Dearomatization (CADA) | Conversion of the aromatic thiophene ring into a chiral, non-aromatic structure using a chiral catalyst. | Access to novel chiral scaffolds with high enantioselectivity. | Synthesis of chiral derivatives for chiroptical materials or pharmaceuticals. | rsc.orgrsc.org |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a product containing parts of all starting materials. | High atom economy, reduced waste, operational simplicity. | Efficient, convergent synthesis of highly substituted derivatives. | nih.govbohrium.com |
| Metal-Free Synthesis | Utilizes reagents like elemental sulfur or employs cyclization reactions under controlled conditions without metal catalysts. | Avoids metal toxicity and contamination, aligns with green chemistry principles. | Alternative "greener" pathways to the core structure. | nih.gov |
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Materials Discovery
For compounds like 2,2'-Sulfanediylbis(5-nitrothiophene), AI can be instrumental in several ways:
Generative Models for Novel Structures: Deep generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical databases to design entirely new molecules. rsc.org By providing the dinitro-dithienyl sulfide scaffold as a starting point, these models could generate thousands of virtual derivatives with varied substituents.
Property Prediction: AI models can be trained to predict a wide range of properties, including electronic characteristics (e.g., bandgap for semiconductor applications), biological activity (e.g., potential as an antimicrobial agent), and physicochemical properties (e.g., solubility). valencelabs.com This allows for the rapid in silico screening of generated libraries, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov This approach saves considerable time and resources compared to traditional laboratory screening. nih.gov
Inverse Design: A particularly powerful application of AI is inverse design, where the desired properties are specified first, and the AI then generates a molecule predicted to exhibit those properties. peese.org For example, one could define a target bandgap for an organic semiconductor or a specific binding affinity for a biological target, and a generative AI framework could propose novel thiophene derivatives, potentially including analogs of 2,2'-Sulfanediylbis(5-nitrothiophene), that meet these criteria. peese.org Physics-informed AI models are being developed to ensure that the generated structures are not only mathematically possible but also chemically realistic and stable. peese.org
Synergistic Approaches Combining Advanced Synthetic Chemistry with Theoretical and Computational Methods
The integration of theoretical and computational chemistry with experimental synthesis creates a powerful feedback loop that enhances understanding and accelerates discovery. researchgate.net This synergy is particularly valuable for complex thiophene derivatives.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, molecular orbitals (e.g., HOMO-LUMO levels), and reactivity of molecules like 2,2'-Sulfanediylbis(5-nitrothiophene). nih.govresearchgate.net These calculations can provide insights into the molecule's potential as an electronic material, predict its spectroscopic properties, and identify the most reactive sites for further chemical modification. nih.govresearchgate.net This theoretical understanding can guide the design of new synthetic targets with optimized properties.
Reaction Mechanism Elucidation: Computational chemistry can model potential reaction pathways, calculate transition state energies, and help elucidate complex reaction mechanisms. This is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) for novel synthetic routes, leading to higher yields and fewer byproducts.
Structure-Property Relationship Analysis: By combining experimental data from synthesized compounds with computational analyses, researchers can build robust structure-activity relationship (SAR) or quantitative structure-property relationship (QSPR) models. researchgate.net For a series of derivatives based on the 2,2'-Sulfanediylbis(5-nitrothiophene) scaffold, this approach would clarify how different functional groups influence a desired property, enabling a more rational and targeted design of next-generation compounds.
Exploration of Novel Applications Beyond Traditional Chemical Sciences, including Chemical Biology and Sensing Platforms
The unique electronic and structural features of thiophene derivatives make them excellent candidates for applications that bridge chemistry, biology, and materials science. rsc.org The electron-deficient nature of the nitro-substituted thiophene rings in 2,2'-Sulfanediylbis(5-nitrothiophene) suggests significant potential in these interdisciplinary areas.
Chemical Biology: Thiophene-based molecules can be designed as probes to study biological processes. Their fluorescent properties can be modulated by their environment or upon binding to a specific biological target, allowing for real-time imaging within living cells. Analogs of 2,2'-Sulfanediylbis(5-nitrothiophene) could be functionalized with specific targeting moieties to investigate cellular pathways or the distribution of specific biomolecules.
Sensing Platforms: Thiophene derivatives are extensively used in the development of chemosensors for detecting a wide variety of analytes, including metal ions, anions, and biologically relevant molecules. researchgate.net The sensing mechanism often relies on changes in fluorescence or color upon analyte binding. researchgate.netnih.gov The electron-poor aromatic system of 2,2'-Sulfanediylbis(5-nitrothiophene) could be harnessed to create sensors that operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net For example, a sensor could be designed where the fluorescence is "turned on" or "turned off" in the presence of a specific environmental pollutant or a disease biomarker. mdpi.com
Biosensors: Beyond simple chemosensors, thiophene-based conducting polymers can be integrated into electrochemical biosensors. acs.org For instance, aptamers (short single-stranded DNA or RNA molecules) that bind to a specific target, such as a cancer marker, can be immobilized on a functionalized polythiophene electrode. acs.org Binding of the target molecule then induces a measurable change in the electrical signal. This approach could lead to highly sensitive and selective diagnostic tools for early disease detection. acs.org
| Application Area | Principle | Potential Role of the Thiophene Scaffold | Example | References |
|---|---|---|---|---|
| Chemical Probes | Fluorescent molecules designed to interact with specific biological targets for imaging. | The thiophene core acts as a fluorophore whose properties can be tuned by substituents. | Imaging zinc ions in live cells and zebrafish. | mdpi.com |
| Colorimetric Sensors | A molecule that undergoes a distinct, visible color change upon binding to a target analyte. | The conjugated π-system of the thiophene derivative allows for strong absorption in the visible spectrum, which is altered upon analyte binding. | Naked-eye detection of anions like arsenite and phosphate. | researchgate.net |
| Fluorescent Sensors | A molecule that exhibits a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response) in the presence of an analyte. | Serves as the signaling unit in chemosensors operating via PET or ICT mechanisms. | Selective detection of Al³⁺ and Zn²⁺ ions in water and food samples. | nih.gov |
| Electrochemical Biosensors | Integration of a biological recognition element (e.g., aptamer) with an electrochemical transducer. | Functionalized polythiophenes can act as the conducting polymer electrode to transduce the binding event into an electrical signal. | Detection of cancer markers like Mucin-1. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
